

# Physical properties of Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate

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## Compound of Interest

Compound Name: Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate

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An In-Depth Technical Guide to the Physicochemical Properties of **Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate**

## Introduction

**Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate** is a highly functionalized heterocyclic compound belonging to the family of trifluoromethylpyridines (TFMPs). The unique combination of a pyridine core, an ethyl carboxylate group, a fluorine atom, and a trifluoromethyl group imparts distinct physicochemical properties that make it a valuable building block in medicinal chemistry and agrochemical synthesis. Fluorinated functional groups are present in a significant percentage of modern pharmaceuticals and agrochemicals, where they are used to enhance properties such as lipophilicity, metabolic stability, and binding affinity.[1][2][3] Specifically, the trifluoromethyl group is a key moiety in numerous commercial products.[3] This guide provides a comprehensive overview of the known and predicted physical properties of this compound, outlines experimental protocols for its characterization, and discusses the structural basis for its chemical behavior, offering a critical resource for researchers in drug discovery and chemical development.

## Molecular Structure and Core Identifiers

The foundational step in understanding the properties of any chemical entity is a thorough analysis of its molecular structure. The arrangement of atoms and functional groups in **Ethyl 3-**

**Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate** dictates its electronic distribution, steric profile, and potential for intermolecular interactions.

The compound is registered under CAS Number 207994-07-8.[\[4\]](#)

Caption: Molecular structure of **Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate**.

Table 1: Core Chemical Identifiers

Identifier	Value	Source
CAS Number	207994-07-8	<a href="#">[4]</a>
Molecular Formula	C <sub>9</sub> H <sub>7</sub> F <sub>4</sub> NO <sub>2</sub>	<a href="#">[4]</a>

| Molecular Weight| 237.15 g/mol |[\[4\]](#) |

## The Causality of Fluorine Substitution on Physicochemical Properties

The presence of both a single fluorine atom and a trifluoromethyl group on the pyridine ring dramatically influences the molecule's properties. Understanding this influence is key to predicting its behavior in experimental and biological systems.

- **Inductive Effects:** The high electronegativity of the fluorine atom at the C3 position and the potent electron-withdrawing nature of the trifluoromethyl group at the C5 position significantly lower the electron density of the pyridine ring. This has profound effects on the basicity of the ring nitrogen, making it considerably less basic than pyridine itself.
- **Lipophilicity:** The trifluoromethyl group is known to substantially increase a molecule's lipophilicity (fat-solubility). This property is critical in drug development for enhancing membrane permeability and bioavailability.[\[1\]](#) The ethyl ester group also contributes to this property.
- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong. The CF<sub>3</sub> group, in particular, is highly resistant to metabolic degradation, which can increase the in vivo half-life of a drug candidate.

- Intermolecular Interactions: The fluorine substituents can participate in unique non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, which can influence crystal packing and ligand-receptor binding.

## Tabulated Physical Properties

Direct experimental data for **Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate** is not widely published. Therefore, this section presents data for structurally similar compounds to provide a reasonable estimation of its properties. It is imperative for researchers to experimentally verify these properties for the specific compound of interest.

Table 2: Physical Property Data (Observed and Analog-Based)

Property	Value	Notes and Source
Appearance	Clear, colorless to pale yellow liquid	<b>Predicted. Based on the appearance of the analogous compound, Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate.[5][6]</b>
Melting Point	45-48 °C	Value for the related compound Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate.[7] The target compound may be a low-melting solid or a liquid at room temperature.
Boiling Point	~277 °C at 760 mmHg	Estimated. Based on Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate (276.8 °C at 760 mmHg).[8] Another analog boils at 66 °C under high vacuum (0.008 mmHg).[6]
Density	~1.39 g/cm <sup>3</sup>	Estimated. Based on Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate (1.389 g/cm <sup>3</sup> ).[8]
Refractive Index	~1.46	Estimated. Based on Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate (1.466).[8]
Solubility	Soluble in common organic solvents (e.g., CH <sub>2</sub> Cl <sub>2</sub> , EtOAc, THF, DMSO). Poorly soluble in water.	Predicted. The ethyl ester group enhances solubility in organic media.[8] The fluorinated groups increase lipophilicity.

| pKa (of protonated pyridine) | -3 to -4 | Predicted. The strong electron-withdrawing groups significantly reduce the basicity of the pyridine nitrogen. Value for the chloro-analog is predicted at -3.19.[8] |

## Spectroscopic Characterization: A Self-Validating Workflow

The definitive confirmation of the structure and purity of **Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate** requires a suite of spectroscopic techniques. The following protocols represent a self-validating system, where data from each method corroborates the others to provide an unambiguous chemical fingerprint.

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